(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride

Chiral separation Peptide conformation Enantiopurity

Peptide lead optimization often requires simultaneous tuning of backbone conformation and lipophilicity-substituting generic proline with uncharacterized analogs can invalidate SAR and compromise synthetic reproducibility. This compound resolves both pain points in a single, well-characterized residue: • Enforces PPII backbone conformation via chiral α,α-disubstitution; baseline-resolved enantiomers (S vs. R) enable validated chiral HPLC identity testing for GMP/ISO procurement workflows. • Adds ~0.85 log units of lipophilicity vs. benzyl analogs (calc. LogP ~3.35), enhancing membrane permeability without additional synthetic iterations. • Supplied as the hydrochloride salt (≥98% purity) for direct dissolution in aqueous coupling buffers-eliminates organic co-solvents that interfere with automated SPPS and HTS assays.

Molecular Formula C14H20ClNO2
Molecular Weight 269.77 g/mol
CAS No. 1049728-45-1
Cat. No. B1608091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride
CAS1049728-45-1
Molecular FormulaC14H20ClNO2
Molecular Weight269.77 g/mol
Structural Identifiers
SMILESC1CC(NC1)(CCCC2=CC=CC=C2)C(=O)O.Cl
InChIInChI=1S/C14H19NO2.ClH/c16-13(17)14(10-5-11-15-14)9-4-8-12-6-2-1-3-7-12;/h1-3,6-7,15H,4-5,8-11H2,(H,16,17);1H/t14-;/m0./s1
InChIKeySAPPBTCBOGWXJD-UQKRIMTDSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride: Identity and Class Overview


(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral, α,α-disubstituted proline derivative in which the proline Cα hydrogen is replaced by a 3-phenylpropyl group, and the free base is formulated as the hydrochloride salt . The compound belongs to the class of α-substituted proline analogues—conformationally constrained amino acid building blocks widely employed in peptide and peptidomimetic design to restrict backbone flexibility and stabilize specific secondary structures [1]. With a molecular formula of C₁₄H₂₀ClNO₂ and a molecular weight of 269.77 g·mol⁻¹, it is supplied as an off-white to white lyophilized powder with a certified purity of ≥98% (NLT 98%) when sourced from qualified vendors . Its (S)-absolute configuration at the proline Cα position distinguishes it from the corresponding (R)-enantiomer (CAS 1217792-29-4) and other α-substituted proline analogs, making stereochemical identity the first critical parameter in procurement decisions.

Configuration
(S)-enantiomer directs PPII helix conformation
Salt form
Hydrochloride salt for aqueous solubility and direct peptide coupling
Function
Conformationally constrained α,α-disubstituted proline building block

Why This Compound Cannot Be Interchanged with In-Class Analogs


Even within the narrow family of α-substituted proline analogues, three structural features—absolute configuration at Cα, the length and aromaticity of the α-substituent, and the salt form—each exert measurable and often non-additive effects on peptide conformation, physicochemical properties, and downstream synthetic compatibility [1]. The (R)-enantiomer (CAS 1217792-29-4) produces the opposite helical sense in peptide backbones; the free base form (CAS 1048031-87-3) exhibits markedly reduced aqueous solubility; and α-substituents shorter than the phenylpropyl chain (e.g., benzyl or allyl analogs) alter the lipophilicity, steric bulk, and membrane permeability of the resulting peptide constructs [1][2]. These factors mean that substituting supposedly similar compounds—even those sharing the proline core—can invalidate structure–activity relationships, compromise crystallinity or solubility during solid-phase peptide synthesis, and introduce uncontrolled variables in pharmacological assays. The quantitative evidence below demonstrates where the (S)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride offers differentiated, selection-relevant performance.

Enantiomer Mismatch
(R)-enantiomer may induce opposite helical handedness, altering molecular recognition properties.
Salt Form Difference
Free base form may require organic co-solvents, limiting aqueous-phase peptide synthesis compatibility.
Substituent Length Variation
Shorter α-substituents (benzyl, allyl) may reduce lipophilicity and alter steric packing in peptide folds.

Quantitative Differentiation Versus Closest Analogs


Enantiomeric Identity: Chiral Resolution and Conformational Divergence

The (S)-enantiomer (CAS 1049728-45-1) and the (R)-enantiomer (CAS 1217792-29-4) of 2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride exhibit baseline resolution (Rₛ > 1.5) when derivatized with (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester and analyzed by reversed-phase HPLC [1]. Conformationally, DFT calculations on α-substituted proline analogs demonstrate that the stereochemistry at Cα dictates the sign and magnitude of the backbone dihedral angles φ and ψ, leading to opposite helical screw-sense preferences in peptide chains [2]. The (S)-enantiomer preferentially stabilizes the polyproline II (PPII) helix conformation, whereas the (R)-enantiomer favors the opposite handedness, a difference that fundamentally alters molecular recognition properties.

Enantiomeric identity
Analytical context
Baseline resolution (Rₛ > 1.5) via chiral HPLC; (S) stabilizes PPII helix, (R) opposite handedness.
Stereochemical control essential for peptide conformation.
DFT φ/ψ calculations confirm opposite screw sense.
Chiral separation Peptide conformation Enantiopurity

Salt Form Advantage: Aqueous Solubility and Formulation Compatibility

The hydrochloride salt form (CAS 1049728-45-1) provides markedly enhanced aqueous solubility compared to the free base (CAS 1048031-87-3). The free base is a zwitterionic amino acid with limited water solubility typical of α,α-disubstituted proline derivatives, whereas the hydrochloride salt is described as a lyophilized powder readily soluble in water and aqueous buffers . While explicit solubility values (mg·mL⁻¹) are not reported in the aggregate vendor technical datasheets, the hydrochloride salt is uniformly recommended for biochemical and peptide synthesis applications requiring aqueous reaction media, and is supplied as a lyophilized powder for reconstitution . In contrast, the free base form necessitates organic co-solvents or alkaline conditions for dissolution, which can be incompatible with acid-sensitive protecting groups or biological assay conditions.

Salt form solubility
Class-level
Hydrochloride salt enables direct aqueous reconstitution; free base requires organic co-solvents.
Salt form selection critical for aqueous workflows.
Qualitative vendor data; explicit solubility not reported.
Solubility Salt form Formulation

Side-Chain Lipophilicity: Phenylpropyl vs Shorter Substituents

The 3-phenylpropyl substituent at the proline Cα position confers distinct lipophilicity and steric properties relative to shorter-chain analogs. The predicted partition coefficient (LogP) for (S)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride is approximately 3.35 (ACD/Labs prediction) , compared to ~2.5 for the α-benzyl analog (e.g., (S)-α-benzyl-proline hydrochloride) and ~1.8 for the α-allyl analog (e.g., (S)-α-allyl-proline hydrochloride) . The extended three-carbon spacer between the proline ring and the terminal phenyl group increases both the molecular volume and the conformational flexibility of the side chain, while maintaining aromatic character. This intermediate chain length positions the phenyl ring farther from the peptide backbone than a benzyl group, which can enhance hydrophobic packing interactions without inducing excessive steric clash in the folded state [1].

Side-chain lipophilicity
Data to verify
Predicted LogP ≈ 3.35 vs ~2.5 (benzyl analog) and ~1.8 (allyl analog).
Phenylpropyl chain enhances lipophilicity for membrane permeability context.
Predicted values; experimental validation advised.
Lipophilicity LogP Steric effects

Conformational Constraint: α-Substitution Energy Landscape Modulation

DFT calculations at the B3LYP/6-31+G(d,p) level demonstrate that α-tetrasubstitution of proline—as in (S)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid—destabilizes conformers with one or more cis peptide bonds and narrows the ensemble of accessible backbone conformations compared to unsubstituted L-proline [1]. Specifically, the low-energy minimum is conserved across L-proline, L-α-methylproline, and L-α-phenylproline, but important differences emerge in the higher-energy conformational states accessible at physiological temperature. The steric demand of the α-substituent raises the relative energy of the α-helical region (φ ≈ −60°, ψ ≈ −40°) by approximately 2–5 kcal·mol⁻¹ compared to unsubstituted proline, thereby increasing the population of the polyproline II (PPII) region (φ ≈ −75°, ψ ≈ +150°) [1]. For the 3-phenylpropyl substituent specifically, the extended side chain introduces additional conformational degrees of freedom in the side chain itself, which can participate in intramolecular hydrophobic interactions that further stabilize specific backbone folds [1].

Conformational bias
Class-level
α-Substitution destabilizes α-helical conformers by 2–5 kcal·mol⁻¹ vs unsubstituted proline.
Predictable backbone restriction toward PPII region.
DFT calculations; substituent-specific energy landscape may vary.
Conformational constraint Peptide design DFT calculations

Racemization Resistance in Solid-Phase Peptide Synthesis

The α,α-disubstituted nature of (S)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride eliminates the Cα proton, thereby abolishing the primary pathway for base-catalyzed racemization during Fmoc solid-phase peptide synthesis (SPPS) [1]. In contrast, α-monosubstituted proline analogs (e.g., unsubstituted L-proline or (S)-α-benzyl-proline with a single α-substituent) retain a labile Cα proton and are susceptible to racemization under the repeated piperidine treatments used for Fmoc deprotection [1]. This intrinsic resistance to epimerization is a defining advantage of α,α-disubstituted amino acids as building blocks, and it directly translates into higher diastereomeric purity of the final peptide product. While direct racemization rate data for this specific compound have not been published, the class-level behavior of α-tetrasubstituted proline derivatives is well established: the absence of an α-proton reduces racemization rates by orders of magnitude relative to α-monosubstituted analogs [1].

Racemization resistance
Class-level
α,α-Disubstitution eliminates Cα proton, blocking base-catalyzed racemization during Fmoc SPPS.
Supports high diastereomeric purity in long peptide synthesis.
Class-level inference; direct rate data not available for this compound.
Peptide synthesis Racemization Fmoc chemistry

Procurement-Relevant Application Scenarios


Enantiopure Constrained Peptide Synthesis for SAR Studies

When a research program requires a peptide or peptidomimetic with a predefined backbone conformation, (S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride serves as a chirally pure, α,α-disubstituted proline building block that resists racemization under Fmoc SPPS conditions [1]. The (S)-configuration directs the peptide backbone into the PPII conformational region, and the phenylpropyl side chain provides hydrophobic surface for target protein interactions. Selection of this specific enantiomer—rather than the (R)-form or a racemic mixture—is essential: chiral HPLC data confirm baseline resolution of the two enantiomers, and conformational calculations show they induce opposite helical handedness [2][3].

Lipophilicity Optimization in Peptide Lead Compounds

In medicinal chemistry campaigns where a peptide lead requires increased logD to improve membrane permeability or metabolic stability, the 3-phenylpropyl substituent offers a calculated LogP of ~3.35—approximately 0.85 log units higher than the benzyl analog and 1.55 log units higher than the allyl analog . This quantifiable increase in lipophilicity, combined with the conformational constraint provided by α-substitution [3], allows medicinal chemists to simultaneously tune physicochemical and conformational properties within a single residue replacement, reducing the number of synthetic iterations needed to reach a development candidate.

Chiral HPLC Method Development and Enantiopurity QC

The well-characterized enantiomeric pair—(S)-enantiomer (CAS 1049728-45-1) and (R)-enantiomer (CAS 1217792-29-4)—provides an excellent system for developing and validating chiral HPLC methods for α-substituted proline analogs. The baseline separation achieved with (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester as a chiral derivatizing agent [2] establishes a validated protocol that QC laboratories can adopt directly for incoming material identity testing and enantiomeric excess determination, supporting GMP and ISO-certified procurement workflows .

Aqueous-Compatible Peptide Coupling and Biochemical Assays

The hydrochloride salt form (as opposed to the free base, CAS 1048031-87-3) enables direct dissolution in aqueous coupling buffers and biological assay media without the need for organic co-solvents that may denature proteins or interfere with enzyme activity assays . This is a practical but operationally significant advantage in automated peptide synthesizers and high-throughput screening platforms, where solvent compatibility directly affects workflow efficiency and data reproducibility.

Application
Selection Property
Validation Focus
Peptide backbone conformational control
Stereochemical-control context
PPII helix bias and enantiopurity
Peptide lead lipophilicity tuning
Lipophilicity and membrane permeability context
LogP and cellular uptake endpoints
Chiral analytical method development
Enantiomeric separation context
Chiral purity and method transfer
Aqueous peptide synthesis workflow
Salt form solubility context
Direct aqueous reconstitution compatibility
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